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molecular formula C4H5ClF2O2S B2761468 3,3-Difluorocyclobutane-1-sulfonyl chloride CAS No. 1310729-90-8

3,3-Difluorocyclobutane-1-sulfonyl chloride

Cat. No. B2761468
M. Wt: 190.59
InChI Key: QXYNIWCYMQIZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

To a suspension of potassium 3,3-difluorocyclobutane-1-sulfonate (0.250 g, 1.189 mmol) in thionyl chloride (2.60 mL, 35.7 mmol) was added DMF (3 drops). The reaction was heated to about 60° C. for about 21 h. The solvent was removed under reduced pressure and the residue was used in the next reaction without further workup or purification to afford crude 3,3-difluorocyclobutane-1-sulfonyl chloride (0.227 g, 100%) as product. 1H NMR (400 MHz, CDCl3) δ 4.33-4.17 (m, 1H), 3.28 (dd, J=11.1, 7.6 Hz, 2H), 3.21-3.05 (m, 2H).
Name
potassium 3,3-difluorocyclobutane-1-sulfonate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:10])[CH2:5][CH:4]([S:6]([O-])(=[O:8])=[O:7])[CH2:3]1.[K+].S(Cl)([Cl:14])=O>CN(C=O)C>[F:1][C:2]1([F:10])[CH2:5][CH:4]([S:6]([Cl:14])(=[O:8])=[O:7])[CH2:3]1 |f:0.1|

Inputs

Step One
Name
potassium 3,3-difluorocyclobutane-1-sulfonate
Quantity
0.25 g
Type
reactant
Smiles
FC1(CC(C1)S(=O)(=O)[O-])F.[K+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was used in the next reaction without further workup or purification

Outcomes

Product
Name
Type
product
Smiles
FC1(CC(C1)S(=O)(=O)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.227 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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